Hydrazinecarboxaldehyde, 2-(4-methoxyphenyl)-
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Overview
Description
N’-(4-Methoxyphenyl)formohydrazide is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is a derivative of formohydrazide, where the hydrogen atom on the nitrogen is replaced by a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-Methoxyphenyl)formohydrazide can be synthesized through the reaction of 4-methoxyphenylhydrazine with formic acid. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
N’-(4-Methoxyphenyl)formohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form corresponding amines or hydrazines.
Substitution: It can undergo nucleophilic substitution reactions, where the formohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce amines .
Scientific Research Applications
N’-(4-Methoxyphenyl)formohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.
Materials Science: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Biological Studies: It is used in studies investigating the biological activity of hydrazide derivatives, including their potential as enzyme inhibitors.
Mechanism of Action
The mechanism of action of N’-(4-Methoxyphenyl)formohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N’-Phenylformohydrazide: Similar structure but lacks the methoxy group.
N’-(4-Chlorophenyl)formohydrazide: Similar structure but has a chlorine atom instead of a methoxy group.
N’-(4-Nitrophenyl)formohydrazide: Similar structure but has a nitro group instead of a methoxy group.
Uniqueness
N’-(4-Methoxyphenyl)formohydrazide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .
Properties
CAS No. |
35020-01-0 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(4-methoxyanilino)formamide |
InChI |
InChI=1S/C8H10N2O2/c1-12-8-4-2-7(3-5-8)10-9-6-11/h2-6,10H,1H3,(H,9,11) |
InChI Key |
MQHVSBTWLBWOLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NNC=O |
Origin of Product |
United States |
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